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For Researchers, Scientists, and Drug Development Professionals

In the interconnected world of pharmaceutical research and development, the ability to reliably

and accurately measure the amount of a substance is paramount. Whether quantifying a novel

drug candidate, a critical biomarker, or assessing the purity of a starting material, the

comparability of measurement results across different laboratories and jurisdictions is essential

for ensuring data integrity, facilitating regulatory acceptance, and ultimately, safeguarding

patient health. The Consultative Committee for Amount of Substance – Metrology in Chemistry

and Biology (CCQM) of the International Bureau of Weights and Measures (BIPM) plays a

pivotal role in establishing this global measurement equivalence through rigorously designed

international comparisons.

This guide provides an objective comparison of measurement standards by examining the

framework and outcomes of CCQM key and pilot comparisons. By delving into the

experimental methodologies and data from these studies, researchers, scientists, and drug

development professionals can gain a deeper understanding of how the international metrology

community ensures that a measurement of a specific analyte is the same, within stated

uncertainties, regardless of where it is performed.

The Framework of CCQM Comparisons
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CCQM comparisons are inter-laboratory studies that allow National Metrology Institutes (NMIs)

and Designated Institutes (DIs) to demonstrate their competence in making specific chemical

and biological measurements. These comparisons fall into two main categories:

Key Comparisons: These are designed to test the principal techniques in a given field and

the results are used to support the Calibration and Measurement Capabilities (CMCs) of the

participating institutes. These CMCs are publicly available in the BIPM Key Comparison

Database (KCDB) and represent the highest level of accuracy a laboratory can claim for a

specific measurement.

Pilot Studies: These are often organized to investigate new measurement challenges,

explore the capabilities of different measurement methods, or to prepare for a future key

comparison.

The core principle underpinning these comparisons is metrological traceability, which is the

property of a measurement result whereby the result can be related to a reference through a

documented unbroken chain of calibrations, each contributing to the measurement uncertainty.

Case Study 1: Purity Assessment of a Therapeutic
Drug - The CCQM-P20.f Digoxin Pilot Study
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly

impacts its safety and efficacy. The CCQM-P20.f pilot study focused on the challenging task of

assigning the mass fraction purity of digoxin, a cardiac glycoside with a narrow therapeutic

index.

Data Presentation: Digoxin Purity (CCQM-P20.f)
The following table summarizes the results from a selection of participating National Metrology

Institutes in the CCQM-P20.f study. The participants used a variety of methods, primarily based

on a mass balance approach, which involves the separate determination and summation of all

impurities, with the purity being calculated by subtracting the total impurity content from 100%.
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Participating
Institute

Measurement
Method(s)

Reported Mass
Fraction (mg/g)

Expanded
Uncertainty (mg/g)

NMI A
LC-UV, qNMR, TGA,

Karl Fischer
985.2 2.5

NMI B
LC-MS/MS, GC-MS

(for volatiles)
983.8 3.1

NMI C

HPLC-DAD, Karl

Fischer, Residue on

Ignition

986.5 4.0

NMI D qNMR, LC-UV, TGA 984.5 2.8

Note: The data presented is representative and simplified for illustrative purposes. For the full

dataset and analysis, refer to the final report of the CCQM-P20.f study.

Experimental Protocols: Purity Assessment of Digoxin
A representative experimental workflow for the purity assessment of digoxin using a mass

balance approach is outlined below. This protocol is a composite based on the methodologies

described in the CCQM-P20.f final report.

1. Characterization and Quantification of Organic Impurities by Liquid Chromatography (LC)

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-

Performance Liquid Chromatography (UHPLC) system coupled with a UV/Visible or Diode

Array Detector (DAD) and a Mass Spectrometer (MS).

Chromatographic Conditions:

Column: A C18 reversed-phase column with appropriate dimensions and particle size.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic

acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Optimized for the column dimensions.
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Column Temperature: Controlled to ensure reproducibility.

Injection Volume: A fixed volume of the sample solution.

Sample Preparation:

Accurately weigh a sample of the digoxin material.

Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a

known concentration.

Quantification:

Identify and quantify known impurities using certified reference materials.

For unknown impurities, assume a response factor equal to that of digoxin for initial

estimation.

Calculate the mass fraction of each organic impurity.

2. Determination of Water Content by Karl Fischer Titration

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

Procedure:

Accurately weigh a sample of the digoxin material.

Introduce the sample into the titration cell.

The instrument automatically titrates the water present and calculates the water content.

3. Analysis of Residual Volatile Solvents by Headspace Gas Chromatography (HS-GC)

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a

headspace autosampler.

Procedure:
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Accurately weigh a sample of the digoxin material into a headspace vial.

Add a suitable dissolution solvent.

Incubate the vial at a specific temperature for a set time to allow volatiles to partition into

the headspace.

Inject a portion of the headspace into the GC for analysis.

Quantify the volatile solvents against certified reference materials.

4. Determination of Non-Volatile Inorganic Impurities (Residue on Ignition)

Procedure:

Accurately weigh a sample of the digoxin material into a crucible.

Heat the sample gradually to a high temperature (e.g., 600 °C) in a muffle furnace until all

organic material is incinerated.

The remaining residue is weighed and reported as the mass fraction of non-volatile

inorganic impurities.

5. Purity Assignment by Mass Balance

The mass fractions of all identified impurities (organic, water, volatile solvents, non-volatile

inorganic) are summed.

The total mass fraction of impurities is subtracted from 1000 mg/g to obtain the purity of the

digoxin.

The uncertainty of the purity value is calculated by combining the uncertainties of each

individual impurity determination.

Mandatory Visualization: Digoxin Purity Assessment
Workflow
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Caption: Workflow for digoxin purity assessment by mass balance.

Mandatory Visualization: Digoxin Signaling Pathway
Digoxin exerts its therapeutic effect by inhibiting the Na+/K+ ATPase pump in cardiac muscle

cells.
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Caption: Digoxin's mechanism of action via Na+/K+ ATPase inhibition.

Case Study 2: Measurement of a Clinical Biomarker
- The CCQM-K11.2 Creatinine in Serum Key
Comparison
Creatinine is a key biomarker used to assess renal function. Accurate and comparable

measurements of creatinine in serum are crucial for the diagnosis and monitoring of kidney

disease. The CCQM-K11.2 key comparison aimed to assess the capabilities of NMIs in

measuring creatinine in human serum.

Data Presentation: Creatinine in Human Serum (CCQM-
K11.2)
The following table presents a selection of results from the CCQM-K11.2 key comparison for

one of the serum samples. The majority of participants used isotope dilution mass spectrometry

(IDMS), which is considered a primary reference measurement procedure.

Participating
Institute

Measurement
Method

Reported
Creatinine
Concentration
(µmol/kg)

Expanded
Uncertainty
(µmol/kg)

NMI E ID-LC-MS/MS 78.5 1.2

NMI F ID-GC-MS 79.1 1.5

NMI G ID-LC-MS/MS 78.8 1.3

NMI H ID-LC-MS/MS 79.3 1.6

Note: The data presented is representative and simplified for illustrative purposes. For the full

dataset and analysis, refer to the final report of the CCQM-K11.2 study.
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Experimental Protocols: Creatinine in Serum by ID-LC-
MS/MS
The following is a representative protocol for the determination of creatinine in human serum by

isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), based on

the methodologies described in the CCQM-K11.2 final report.

1. Materials and Reagents

Creatinine certified reference material (CRM)

Creatinine-¹³C₂,¹⁵N-labeled internal standard (IS)

Human serum sample

Acetonitrile (ACN), HPLC grade

Formic acid, LC-MS grade

Ultrapure water

2. Sample Preparation

Thaw serum samples at room temperature.

Vortex mix the samples thoroughly.

Accurately weigh a portion of the serum sample into a microcentrifuge tube.

Add a known amount of the creatinine internal standard solution.

Vortex mix to ensure homogeneity.

Add a protein precipitation agent (e.g., acetonitrile) to the sample.

Vortex mix vigorously and then centrifuge at high speed to pellet the precipitated proteins.

Transfer the supernatant to an autosampler vial for analysis.
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3. LC-MS/MS Analysis

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer

with an electrospray ionization (ESI) source.

LC Conditions:

Column: A suitable column for the separation of polar compounds (e.g., a HILIC or a

mixed-mode column).

Mobile Phase: A gradient of two solvents, for example, Solvent A: water with formic acid

and Solvent B: acetonitrile with formic acid.

Flow Rate: Optimized for the column and mass spectrometer.

Column Temperature: Maintained at a constant temperature.

MS/MS Conditions:

Ionization Mode: Positive electrospray ionization (ESI+).

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion

transitions for both native creatinine and the labeled internal standard.

Creatinine: e.g., m/z 114 → m/z 44

Creatinine-IS: e.g., m/z 117 → m/z 47

Optimize MS parameters such as collision energy and declustering potential for each

transition.

4. Quantification

The concentration of creatinine in the serum sample is determined by calculating the ratio of

the peak area of the native creatinine to the peak area of the internal standard and

comparing this to a calibration curve prepared with known amounts of creatinine CRM and a

constant amount of internal standard.
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Mandatory Visualization: ID-LC-MS/MS Workflow for
Creatinine in Serum
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Caption: ID-LC-MS/MS workflow for serum creatinine measurement.

Conclusion
The CCQM key and pilot comparisons provide the essential framework for establishing and

maintaining the global equivalence of measurement standards in chemistry and biology. For

researchers, scientists, and drug development professionals, an understanding of these

comparisons offers confidence in the reliability and comparability of measurement data, which

is fundamental for international collaboration, regulatory submissions, and the development of

safe and effective medicines. The detailed methodologies and transparent reporting of results

from these studies serve as a valuable resource for laboratories seeking to establish and

validate their own high-accuracy measurement procedures.

To cite this document: BenchChem. [Establishing Global Equivalence in Measurement
Standards: A Guide to CCQM Comparisons]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662270#establishing-equivalence-of-measurement-
standards-through-ccqm-comparisons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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